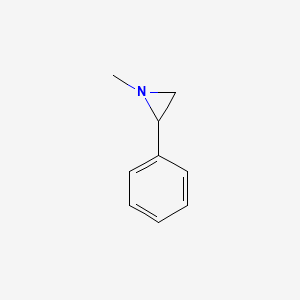

Phenyl-N-methylaziridine

Description

Overview of Aziridine (B145994) Heterocycles in Organic Synthesis

Aziridines are three-membered saturated heterocycles containing one nitrogen atom. As the nitrogen analogues of epoxides, they represent a crucial class of synthetic intermediates in organic chemistry. nih.gov The significant reactivity of aziridines stems from their inherent ring strain, which facilitates a variety of ring-opening reactions. mdpi.com This reactivity allows them to serve as versatile building blocks for the synthesis of more complex, nitrogen-containing molecules. mdpi.com

The transformation of aziridines, often through nucleophilic ring-opening, provides a direct route to valuable functional groups, most notably 1,2-diamines and β-amino alcohols. researchgate.netrsc.org These motifs are prevalent in many biologically active compounds and natural products. Furthermore, aziridines can undergo ring-expansion reactions to produce larger heterocyclic systems such as azetidines, piperidines, and other aza-heterocycles of significant biological and industrial importance. The development of catalytic and stereoselective methods for both the synthesis and transformation of aziridines has greatly expanded their utility in modern organic synthesis. mdpi.com

Significance of Substituted Aziridines in Contemporary Chemical Research

The introduction of substituents onto the aziridine ring dramatically broadens its synthetic potential and allows for fine-tuning of its chemical and physical properties. The nature and position of these substituents dictate the regioselectivity and stereoselectivity of ring-opening reactions, a critical aspect for asymmetric synthesis. For instance, the presence of a phenyl group, as in 2-phenylaziridine (B142167), can influence the reaction pathways due to electronic and steric effects. chemspider.com Similarly, substitution on the nitrogen atom, such as a methyl or a tosyl group, modifies the nucleophilicity and electrophilicity of the ring system. researchgate.net

Substituted aziridines are not only synthetic intermediates but are also found as core structures in various biologically active molecules and pharmaceuticals. For example, derivatives of 2-methyl-2-phenylaziridine (B3031282) have been explored for their chemical and biological properties. chemchart.com The ability to control the stereochemistry at the carbon atoms of the aziridine ring, as seen in compounds like trans-2-methyl-3-phenylaziridine, makes them valuable chiral synthons for creating complex target molecules with specific three-dimensional arrangements. Research continues to focus on developing novel catalytic systems, including those based on transition metals like copper and palladium, to achieve highly selective transformations of substituted aziridines. mdpi.commdpi.com

Scope and Focus of the Research Review on Phenyl-N-methylaziridine

This review focuses specifically on the chemical compound 1-methyl-2-phenylaziridine (also known as this compound). The primary objective is to consolidate the available scientific information regarding its synthesis, characterization, and reactivity. While direct research on this specific molecule is somewhat limited, this review will draw upon the extensive literature on closely related analogues, such as 2-phenylaziridine, N-tosylaziridines, and other methyl-substituted aziridines, to provide a comprehensive understanding of its expected chemical behavior. The discussion will be centered exclusively on the chemical aspects of the compound, adhering to a professional and scientific tone.

Interactive Data Tables

Below are data tables summarizing key information relevant to this compound and its chemical context.

Table 1: Physicochemical Properties of 1-Methyl-2-phenylaziridine

| Property | Value | Reference |

| CAS Number | 33815-65-5 | |

| Molecular Formula | C₉H₁₁N | |

| Molar Mass | 133.19 g/mol | |

| Boiling Point (Predicted) | 182.6 ± 9.0 °C | |

| Density (Predicted) | 1.036 ± 0.06 g/cm³ |

Table 2: Examples of Related Substituted Aziridines and Their Significance

| Compound Name | Structure | Significance |

| 2-Methyl-2-phenylaziridine | C₉H₁₁N | Building block; studied for hydrogenolysis and derivatization. chemchart.com |

| trans-2-Methyl-3-phenylaziridine | C₉H₁₁N | Chiral building block for synthetic chemistry and potential precursor for medicinal compounds. |

| 2-Phenyl-N-tosylaziridine | C₁₅H₁₅NO₂S | Widely used in gold- and boron-catalyzed ring-opening reactions to form tryptamine (B22526) derivatives. researchgate.net |

| N-(1-Phenylethyl)aziridine-2-carboxylate esters | Varies | Versatile chiral synthons used in the asymmetric synthesis of alkaloids, amino acids, and other natural products. nih.gov |

Compound Index

Structure

3D Structure

Properties

CAS No. |

4164-25-4 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

1-methyl-2-phenylaziridine |

InChI |

InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

NTWLTKMOHDXNCK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC1C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Phenyl N Methylaziridine Ring Systems

Nucleophilic Ring-Opening Reactions

The high ring strain inherent in aziridine (B145994) rings, including Phenyl-N-methylaziridine, makes them susceptible to nucleophilic ring-opening reactions. However, non-activated aziridines, those with an electron-donating group on the nitrogen atom, are relatively stable and require activation to undergo such reactions. nih.gov This activation typically involves the formation of an aziridinium (B1262131) ion, which significantly increases the ring strain and renders the molecule more reactive towards nucleophiles. wikipedia.org

The regioselectivity of ring-opening in substituted aziridines is a critical aspect, dictating which of the two carbon-nitrogen bonds is cleaved. This outcome is influenced by several factors, including the nature of the substituents on the aziridine ring, the electrophile used for activation, and the incoming nucleophile. frontiersin.orgnih.govrsc.org In the case of 2-substituted, non-activated aziridines, the ring-opening generally proceeds via an intermediate aziridinium salt. rsc.org

The reaction of an enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate (B1224126) leads to a stable methylaziridinium ion. Subsequent reaction with various nucleophiles results in acyclic amine derivatives in a completely regio- and stereoselective manner. rsc.org The regiochemical pathway is diverse and more complex for non-activated aziridines compared to their activated counterparts. nih.gov For instance, with a γ-ketone group on the C2 substituent, the ring-opening of an aziridine occurs at the C2 position by a water nucleophile under acidic conditions. nih.gov However, if a γ-silylated hydroxy group is present instead, the ring-opening happens at the unsubstituted C3 position with an acetate (B1210297) nucleophile. nih.gov

Stereoselectivity is also a key feature of these reactions. Nucleophilic attack on the aziridinium ion typically occurs with an inversion of configuration at the carbon center, following an S_N2-type mechanism.

Non-activated aziridines, such as those with an N-alkyl or N-aryl substituent, are generally inert to nucleophilic attack due to the electron-donating nature of the substituent. nih.gov To enhance their reactivity, the aziridine nitrogen must be activated by an electrophile. nih.gov This process involves the formation of an aziridinium ion, a three-membered ring with a positively charged quaternary nitrogen atom. wikipedia.org The formation of this ion increases the ring strain by approximately 47 kJ/mol, making the ring highly susceptible to nucleophilic attack. wikipedia.org

Common electrophiles used for this purpose include:

Alkylating agents: Reagents like methyl trifluoromethanesulfonate (MeOTf) can introduce an alkyl group to the nitrogen, forming a stable N-alkylaziridinium ion. rsc.orgnih.gov This "N-methylative aziridinium ring opening" allows for reactions with a variety of external nucleophiles. nih.gov Other alkylating agents like benzyl (B1604629) bromide have also been used. nih.gov

Acyl halides: Acid chlorides, such as acetyl chloride, react with the aziridine nitrogen to form N-acylaziridinium ions. nih.gov

Silyl halides: Trimethylsilyl iodide is another effective electrophile for generating an aziridinium ion intermediate. nih.gov

Lewis acids: Lewis acids coordinate with the lone pair of electrons on the aziridine nitrogen, activating the ring towards nucleophilic attack. nih.govlibretexts.org Examples of Lewis acids used in these reactions include boron trifluoride (BF₃). researchgate.net The Lewis acid can activate a dihalide, making it a more potent electrophile for halogenation reactions. saskoer.calibretexts.org

The choice of electrophile is crucial as the counter-anion of the electrophile can itself act as a nucleophile, leading to immediate ring-opening. nih.gov However, methods have been developed to generate stable aziridinium ions that can persist until an external nucleophile is introduced.

The ring-opening of activated this compound can be achieved using alcohols (alcoholysis) and amines (aminolysis) as nucleophiles. In the presence of an acid catalyst, such as sulfuric acid, racemic and chiral aziridine-2-phosphonates undergo regioselective ring-opening with alcohols to yield α-amino-β-alkoxyphosphonates. metu.edu.tr

Theoretical studies on the ring-opening of 2-methylaziridine (B133172) with methylamine (B109427) have shown that the reaction proceeds preferentially through a backside attack (S_N2 mechanism) at the C3 carbon atom. researchgate.net This pathway involves a stepwise process with the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final 1,2-diamine product. researchgate.net

Organometallic reagents serve as potent carbon nucleophiles for the ring-opening of aziridines. Organolithium compounds are highly reactive organometallic reagents. organicchemistrytutor.com

Organocuprates, also known as Gilman reagents (R₂CuLi), are milder and more selective nucleophiles compared to organolithium or Grignard reagents. organicchemistrytutor.comchemistrysteps.com They are prepared by reacting an organolithium compound with a copper(I) salt. organicchemistrytutor.commasterorganicchemistry.com Organocuprates are effective in S_N2-type reactions and can open epoxide rings with high regioselectivity at the less hindered position, suggesting a similar reactivity pattern with aziridinium ions. chemistrysteps.comwikipedia.org While Grignard and organolithium reagents tend to perform 1,2-additions to α,β-unsaturated carbonyls, organocuprates favor 1,4-conjugate addition. chemistrysteps.commasterorganicchemistry.com The first successful introduction of a carbon nucleophile in the ring-opening of a stable aziridinium ion intermediate was achieved using sodium cyanide (NaCN).

Table 1: Reactivity of Organometallic Reagents

| Reagent Type | General Formula | Reactivity | Common Reactions |

|---|---|---|---|

| Organolithium | R-Li | High | 1,2-addition to carbonyls |

Halogenating reagents can act as both the source of the electrophile to activate the aziridine ring and the nucleophile for ring-opening. The halogenation of aromatic rings often requires a Lewis acid catalyst to activate the dihalide. saskoer.ca

In the context of fluorination, various reagents are available for both nucleophilic and electrophilic fluorination. sigmaaldrich.comtcichemicals.comsigmaaldrich.com

Nucleophilic Fluorinating Agents: These reagents, such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF), provide a fluoride anion (F⁻) as the active species. tcichemicals.com

Electrophilic Fluorinating Agents: These reagents contain an electron-deficient fluorine atom. A prominent example is Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)). tcichemicals.comnih.gov

The reaction of N-acylaziridinium ions with the chloride ion released from the acyl chloride electrophile can lead to the formation of β-amino-β-chlorocarbonyl compounds. nih.gov Similarly, treatment of an aziridine with benzyl bromide can result in a brominated ring-opened product. nih.gov The regiochemical outcome of these halogenation reactions is often determined by the thermodynamic pathway. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl trifluoromethanesulfonate |

| 2-substituted 1-phenylethyl-aziridine |

| Aziridinium ion |

| Acetyl chloride |

| Trimethylsilyl iodide |

| Boron trifluoride |

| Sodium cyanide |

| Potassium fluoride |

| Cesium fluoride |

| Selectfluor® |

| Benzyl bromide |

| Sulfuric acid |

| Aziridine-2-phosphonate |

| α-amino-β-alkoxyphosphonate |

| Methylamine |

| 1,2-diamine |

| Organolithium reagent |

| Organocuprate (Gilman reagent) |

Specific Nucleophilic Reagents and Resulting Transformations

Hydride and Cyanide Additions

The reaction of this compound with strong nucleophiles like hydride (H⁻) and cyanide (CN⁻) proceeds via nucleophilic ring-opening. Due to the inherent strain of the aziridine ring, these reactions are generally favorable. The regioselectivity of the attack is a critical aspect of these transformations.

The addition of hydride, typically from reagents like lithium aluminum hydride (LiAlH₄), and cyanide, from sources such as hydrogen cyanide (HCN) or potassium cyanide (KCN) in the presence of an acid catalyst, involves the cleavage of a carbon-nitrogen bond. libretexts.orglibretexts.org The reaction is often facilitated by the activation of the aziridine nitrogen, for example, by protonation or Lewis acids, to form a more reactive aziridinium ion. This activation enhances the electrophilicity of the ring carbons.

In the case of this compound, the phenyl group significantly influences the regioselectivity of the nucleophilic attack. The attack can occur at either the benzylic carbon (the carbon bearing the phenyl group) or the unsubstituted carbon. The outcome is dictated by a balance of steric and electronic factors. Generally, the attack occurs at the more electrophilic and sterically accessible carbon. For this compound, the benzylic carbon is activated towards nucleophilic attack.

The mechanism for cyanide addition typically begins with the nucleophilic cyanide ion attacking one of the electrophilic ring carbons. libretexts.org This is followed by protonation of the resulting alkoxide intermediate to yield the final product. libretexts.orglibretexts.org

Table 1: Nucleophilic Ring-Opening of this compound

| Nucleophile | Reagent Example | Product Type | Regioselectivity Notes |

|---|---|---|---|

| Hydride (H⁻) | LiAlH₄ | N-methyl-1-phenylethan-1-amine | Attack at the benzylic carbon leads to the formation of an amine. |

Radical Ring-Opening Mechanisms

Beyond nucleophilic pathways, this compound can undergo ring-opening through radical mechanisms. When a phenyl ring is attached to a carbon atom of the aziridine and an alkyl group is on the nitrogen, one-electron oxidation leads to a spontaneous ring-opening. nih.gov This process generates an azomethine ylide radical cation. nih.gov

These radical cations have been generated and studied using techniques like pulse radiolysis and ⁶⁰Co gamma radiolysis in various solvents. nih.gov The resulting azomethine ylide radical cations are characterized by broad absorptions in the 500-800 nm range. nih.gov Quantum chemical calculations have confirmed the structure of these ring-opened species, rationalizing the influence of substituent positioning on the stability and formation of the radical cations. nih.gov

Furthermore, aziridine N-carbonyl radicals, which can be generated from corresponding S-oxalyl xanthates, are also known to undergo ring-opening to produce 2-isocyanato radicals. rsc.org This indicates a general tendency for aziridine-based radicals to alleviate ring strain by cleaving a C-N or C-C bond.

Cycloaddition Chemistry

Cycloaddition reactions provide a powerful tool for constructing complex cyclic molecules from simpler precursors. This compound is a valuable substrate for such reactions, primarily through its ability to form azomethine ylides.

1,3-Dipolar Cycloadditions Involving Azomethine Ylides (from Aziridine Ring Opening)

Aziridines bearing activating groups, such as a phenyl group on a ring carbon, can undergo electrocyclic ring-opening upon heating or irradiation. wikipedia.org This reaction is a classic method for generating azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These ylides are typically generated in situ and trapped with a dipolarophile. wikipedia.org

The thermal or photochemical ring-opening of this compound results in the formation of an azomethine ylide. This highly reactive intermediate can then participate in a [3+2] cycloaddition reaction with various dipolarophiles, such as alkenes and alkynes. wikipedia.orgnih.gov This reaction is a highly efficient and stereoselective method for the synthesis of five-membered nitrogen-containing heterocycles, particularly pyrrolidines and their derivatives. nih.govrsc.org The versatility of this reaction makes it a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgnih.gov

The general mechanism is a concerted, six-electron process that proceeds suprafacially on both the 1,3-dipole and the dipolarophile. wikipedia.org

Cycloadditions with Nitrones (e.g., C-Phenyl-N-methyl Nitrone)

Nitrones, such as C-Phenyl-N-methyl nitrone, are another important class of 1,3-dipoles used in cycloaddition reactions. mdpi.comresearchgate.net These compounds react with dipolarophiles (e.g., alkenes) in a [3+2] cycloaddition fashion to yield five-membered heterocyclic rings, specifically isoxazolidines.

Molecular electron density theory (MEDT) studies on the cycloaddition of C-Phenyl-N-methyl nitrone have shown that these reactions proceed through a one-step mechanism. researchgate.net The nitrone is characterized as a zwitterionic species. mdpi.comnih.gov The reaction's energetics and selectivity are influenced by the electronic nature of both the nitrone and the dipolarophile. For instance, the global electron density transfer (GEDT) at the transition state helps predict the polar nature of the reaction. researchgate.net

Regio- and Stereoselectivity in Cycloaddition Reactions

The utility of 1,3-dipolar cycloadditions involving azomethine ylides and nitrones is significantly enhanced by their high degree of regio- and stereoselectivity.

Regioselectivity: The regioselectivity of the cycloaddition—the orientation of the dipole relative to the dipolarophile—is primarily governed by the electronic properties of the reactants. nih.govmdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. The reaction is favored between the termini with the largest orbital coefficients of the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa). In many cases involving nitrones and azomethine ylides, steric effects can also play a decisive role, sometimes overriding electronic preferences. mdpi.comnih.gov

Stereoselectivity: 1,3-dipolar cycloadditions are known for their ability to control stereochemistry. wikipedia.orgnih.gov The concerted nature of the reaction often means that the stereochemistry of the dipolarophile is retained in the product. Furthermore, when azomethine ylides are generated from the ring-opening of a stereochemically defined aziridine (e.g., cis or trans), this stereochemistry can be transferred to the newly formed heterocyclic ring, allowing for the creation of multiple contiguous stereocenters in a single step. wikipedia.org The reaction can lead to endo or exo products, with the selectivity often tunable through the use of metal catalysts or by modifying the substituents on the reactants. wikipedia.org

Table 2: Factors Influencing Selectivity in [3+2] Cycloadditions

| Selectivity Type | Governing Factors | Description |

|---|---|---|

| Regioselectivity | Frontier Molecular Orbitals (FMO), Steric Hindrance | The relative orientation of the dipole and dipolarophile is determined by matching the largest HOMO-LUMO coefficients and minimizing steric repulsion. mdpi.com |

| Diastereoselectivity | Concerted Mechanism, Reactant Geometry | The stereochemistry of the starting alkene (E/Z) is transferred to the cycloadduct. Endo/exo selectivity depends on secondary orbital interactions and steric effects. |

| Enantioselectivity | Chiral Catalysts, Chiral Auxiliaries | The use of chiral Lewis acids or chiral auxiliaries on the reactants can induce the preferential formation of one enantiomer. nih.govrsc.org |

Rearrangement and Isomerization Reactions

In addition to ring-opening and cycloaddition, aziridine rings can undergo various rearrangement and isomerization reactions, often promoted by acid or heat. These reactions typically proceed through intermediates that seek to relieve the inherent ring strain.

For epoxy alcohols, the Payne rearrangement describes an intramolecular Sₙ2 reaction where an alkoxide opens the epoxide to form a new one. libretexts.org A similar concept can apply to aziridines. For this compound, acid-catalyzed rearrangement is a plausible pathway. Protonation of the nitrogen atom would generate an aziridinium ion, which could then be opened by a weak nucleophile or undergo rearrangement. For instance, cleavage of the benzylic C-N bond would form a stable benzylic carbocation. Subsequent reaction with a nucleophile or elimination could lead to a variety of rearranged products, such as allylic amines.

The Favorskii and Benzilic acid rearrangements involve the transformation of α-halo ketones and 1,2-diketones, respectively, through key rearrangement steps. libretexts.org While not directly analogous, they illustrate the principle of skeletal reorganization driven by the formation of a more stable intermediate, a principle that also governs aziridine rearrangements. The specific products from the rearrangement of this compound would depend heavily on the reaction conditions and the reagents employed.

Carbonylative Ring Expansion to β-Lactams

The synthesis of β-lactams (2-azetidinones) through the carbonylative ring expansion of aziridines is a significant transformation, given the prevalence of the β-lactam core in numerous antibiotics. This reaction is often mediated by transition metal catalysts, with rhodium and cobalt complexes being particularly effective.

In rhodium-catalyzed systems, such as those using [Rh(CO)2Cl]2, the reaction proceeds through the insertion of carbon monoxide into one of the aziridine C-N bonds. acs.orgnih.govacs.org For 2-phenylaziridines, this process is highly regioselective. Theoretical studies based on N-tert-butyl-2-phenylaziridine indicate that the phenyl group plays a crucial role in activating the adjacent C-N bond. acs.orgnih.gov This activation, attributed to hyperconjugation between the phenyl ring and the C-N bond, facilitates the oxidative addition of the metal catalyst into the benzylic C-N bond, leading selectively to the formation of 4-phenyl-β-lactams. acs.org The reaction is also found to be enantiospecific, preserving the configuration of the stereogenic carbon center throughout the catalytic cycle. nih.gov While much of the detailed mechanistic work has been performed on N-tert-butyl analogues, the fundamental principles apply to N-methyl-2-phenylaziridine, where the presence of the phenyl group directs the regiochemical outcome of the carbonylation.

Cobalt catalysts, such as Co(CO)4-, can also effect the carbonylative ring expansion of N-acyl-2-substituted aziridines. nih.govacs.org Studies on N-benzoyl-2-methylaziridine show that the reaction mechanism involves a nucleophilic ring-opening by the cobaltate anion as the rate-determining step. nih.govacs.org When the methyl group is replaced by a phenyl group, the reaction yields a single product corresponding to CO insertion into the substituted C-N bond, again highlighting the directing effect of the phenyl substituent. nih.govacs.org

Acid-Catalyzed Isomerization of Acylaziridines to Oxazolines

When N-methyl-2-phenylaziridine is acylated, the resulting N-acylaziridine can undergo acid-catalyzed isomerization to form oxazolines. This transformation provides a pathway to valuable five-membered heterocyclic structures. The reaction is typically promoted by Brønsted or Lewis acids.

Theoretical and experimental studies have investigated the mechanism of this isomerization. acs.orgnih.gov One proposed pathway is an SNi-type (substitution nucleophilic internal) mechanism. acs.orgnih.gov For a model compound, N-protonated 1-formylaziridine, calculations showed that the isomerization to the N-protonated oxazoline (B21484) proceeds with retention of configuration at the ring carbon. nih.gov The presence of a methyl substituent on the aziridine ring was found to significantly lower the activation energy for this process. acs.orgnih.gov

The isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines in the presence of acids like Cu(OTf)2 further supports a mechanism involving intramolecular nucleophilic attack. mdpi.comnih.gov In the case of an N-acyl-2-phenylaziridine, the acid catalyst coordinates to the aziridine nitrogen, activating the ring. The carbonyl oxygen of the acyl group then acts as an internal nucleophile, attacking one of the ring carbons. The attack preferentially occurs at the benzylic carbon (C2), which is activated by the phenyl group, leading to the regioselective formation of a 5-phenyl-2-oxazoline derivative. This ring-opening is followed by ring-closure to the five-membered oxazoline ring.

Metal-Catalyzed Transformations

Palladium-Catalyzed Regioselective Ring-Opening Borylation of 2-Arylaziridines

A palladium-catalyzed borylative ring-opening of 2-arylaziridines has been developed, offering a direct route to β-amino-β-arylethylboronates. nih.govrsc.org These products are valuable synthetic intermediates, serving as bioisosteres of β-amino acids. The reaction utilizes bis(pinacolato)diboron (B136004) (B2pin2) and a specific palladium catalyst system, Pd/P(t-Bu)2Me/bpy, to achieve high regioselectivity. nih.gov

The key feature of this transformation is the cleavage of the C(sp³)–N bond at the 3-position of the aziridine ring, which is opposite to the regioselectivity observed in other cross-coupling reactions of the same substrates. nih.gov The reaction proceeds via an SN2-type oxidative addition of the palladium catalyst to the less-substituted C-N bond. nih.govrsc.org Computational studies have shown that the catalytic cycle involves this selectivity-determining ring opening, followed by proton transfer, ligand dissociation, B-B bond cleavage, and reductive elimination to yield the final product. nih.govrsc.org Water plays a crucial role in the transmetalation step. rsc.org

The reaction is applicable to a range of 2-arylaziridines, including those with phenyl substituents. The table below summarizes the results for various substituted 2-arylaziridines, demonstrating the good yields and consistent regioselectivity of the process.

Table 1: Palladium-Catalyzed Regioselective Ring-Opening Borylation of 2-Arylaziridines

| Entry | Aryl Substituent (Ar) | Product | Yield (%) |

| 1 | Phenyl | 3b | 77 |

| 2 | p-Tolyl | 3c | 85 |

| 3 | m-Tolyl | 3d | 80 |

| 4 | o-Tolyl | 3e | 71 |

| 5 | p-Fluorophenyl | 3f | 92 |

| Data sourced from experimental results on N-tosyl-2-arylaziridines. Yields correspond to the isolated product after reaction with B2pin2 in the presence of a palladium catalyst. The reaction selectively cleaves the C3-N bond. |

Titanium/Nickel Catalysis in Branched-Selective Cross-Electrophile Coupling

A significant challenge in the functionalization of 2-alkyl or 2-aryl-aziridines is the inherent preference for reactions to occur at the less substituted carbon atom, leading to linear products. A dual Ti/Ni catalytic system has been developed to overcome this challenge, enabling the first branched-selective cross-electrophile coupling of 2-alkyl aziridines with (hetero)aryl iodides. chemrxiv.orgresearchgate.net

This methodology allows for the synthesis of branched β-phenethylamine derivatives, a structural motif of high biological relevance. chemrxiv.org The unique branched selectivity arises from a mechanism involving a Ti(III)-induced radical ring-opening of the aziridine. chemrxiv.orgresearchgate.net This radical intermediate is then intercepted by a nickel catalyst in a cross-coupling cycle with the aryl iodide. For a substrate like N-protected-2-phenylaziridine, this method would result in the formation of a C-C bond at the benzylic C2 position, yielding a branched arylated product. This contrasts with traditional nucleophilic ring-opening or other cross-coupling methods that favor attack at the C3 position. chemrxiv.org

Rhodium-Catalyzed Ring Expansions

Rhodium catalysts are highly effective in promoting the ring expansion of aziridines. As discussed in section 3.3.1, one of the most prominent examples is the carbonylative ring expansion to produce β-lactams. acs.orgnih.govacs.org The catalyst [Rh(CO)2Cl]2 facilitates the regioselective insertion of carbon monoxide into the C2-N bond of 2-phenylaziridines. acs.org This selectivity is directed by the phenyl group's ability to stabilize the transition state leading to cleavage of the benzylic C-N bond. nih.gov The process is a versatile method for synthesizing 4-aryl-β-lactams with high stereo- and regiocontrol. acs.org

Beyond carbonylation, rhodium catalysis can be employed for other ring expansion strategies. For instance, rhodium has been used to catalyze the ring expansion of azetidines via a domino conjugate addition/N-directed C(sp³)-H activation process. nih.gov While this specific example involves a four-membered ring, it showcases the potential of rhodium catalysts to mediate complex C-C bond-forming cascades that restructure strained rings.

Borane-Promoted Stereoselective β-Lithiation of N-Alkyl-2-phenylaziridines

Direct lithiation of N-alkyl-2-phenylaziridines typically occurs at the ortho position of the phenyl ring. researchgate.net However, by first forming a complex with borane (B79455) (BH3), the reactivity can be redirected to achieve regioselective lithiation at the C3 position (the β-position). organic-chemistry.orgfigshare.comacs.orgnih.gov This BH3-promoted lithiation provides a powerful method for functionalizing the aziridine ring itself.

The complexation of the aziridine nitrogen with BH3 promotes a regioselective hydrogen-lithium exchange at the benzylic C2 position, but studies have shown that it enables regioselective β-lithiation (at C3). researchgate.netorganic-chemistry.orgfigshare.com The resulting lithiated intermediates are configurationally stable at low temperatures, which allows for the enantioselective synthesis of cis-2,3-disubstituted aziridines upon trapping with an electrophile. organic-chemistry.orgacs.orgnih.gov The lithiation occurs syn to the BH3 group, and the subsequent reaction with an electrophile proceeds with retention of configuration. organic-chemistry.org This method provides a reliable route to highly substituted, enantioenriched aziridine derivatives.

Table 2: Electrophile Trapping of the β-Lithiated N-Alkyl-2-phenylaziridine-Borane Complex

| Entry | Electrophile (E+) | Product (cis-2,3-disubstituted aziridine) | Yield (%) |

| 1 | D₂O | 3-Deutero-2-phenylaziridine complex | 95 |

| 2 | MeI | 3-Methyl-2-phenylaziridine complex | 85 |

| 3 | PhCHO | 3-(Hydroxy(phenyl)methyl)-2-phenylaziridine complex | 70 |

| 4 | (CH₃)₂CO | 3-(2-Hydroxypropan-2-yl)-2-phenylaziridine complex | 68 |

| Data sourced from studies on N-alkyl-2-phenylaziridines. The reaction involves formation of the aziridine-BH3 complex, lithiation with s-BuLi, and subsequent trapping with the listed electrophile. |

Theoretical and Computational Studies of Phenyl N Methylaziridine

Quantum Chemical Methodologies Applied to Aziridine (B145994) Systems

A variety of quantum chemical methodologies are employed to investigate aziridine systems, providing a detailed picture of their electronic structure and energetics. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, are foundational to predicting and rationalizing the chemical properties of molecules like Phenyl-N-methylaziridine. wikipedia.orgnih.govresearchgate.netmpg.de

Ab initio quantum chemistry methods solve the electronic Schrödinger equation from first principles, without empirical parameters, to predict properties like electron densities, energies, and molecular structures. wikipedia.orgnih.gov Techniques such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) offer high accuracy but come with significant computational cost, which scales with the size of the system. wikipedia.orgmpg.de For instance, MP2 calculations scale with the fourth power of the number of basis functions (N⁴), while CCSD(T) scales as N⁷. wikipedia.org

Density Functional Theory (DFT) provides a computationally less expensive alternative, making it suitable for larger systems. wikipedia.orghu-berlin.de DFT methods, particularly hybrid functionals that incorporate a portion of Hartree-Fock exchange, have proven effective in studying a wide range of chemical phenomena. wikipedia.org However, the accuracy of DFT can be limited in describing certain interactions, such as van der Waals forces, where methods like MP2 may be more reliable. nih.gov

The choice of method often involves a trade-off between accuracy and computational feasibility. For complex systems, a multi-level hybrid approach, such as combining MP2 for a reactive site with DFT for the larger structure, can provide a balance of accuracy and efficiency. hu-berlin.de

Mechanistic Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for unraveling the detailed mechanisms of chemical reactions involving this compound. By mapping out potential energy surfaces, researchers can identify key intermediates, transition states, and reaction pathways. nih.gov

Transition State Characterization and Analysis

The transition state, a high-energy point on the reaction pathway, is a critical concept in understanding reaction rates and mechanisms. youtube.com Computational methods are used to locate and characterize these transient structures. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

For aziridine ring-opening reactions, computational studies have been instrumental in analyzing the transition states. For example, in palladium-catalyzed ring-opening reactions of 2-arylaziridines, energy decomposition analysis of the transition states has revealed that the interaction between the palladium catalyst and the aziridine is crucial for determining the reaction's selectivity. mdpi.comacs.org Similarly, in acid-catalyzed ring-opening, the formation of an aziridinium (B1262131) ion intermediate proceeds through a specific transition state that dictates the regioselectivity of the nucleophilic attack. frontiersin.orgnih.gov

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state indeed connects the expected reactants and products. uni-muenchen.derowansci.com The IRC is the minimum energy reaction pathway in mass-weighted cartesian coordinates, tracing the route a molecule follows from the transition state down to the reactant and product valleys. uni-muenchen.demissouri.edu

These calculations start from the optimized geometry of the transition state and proceed in both forward and backward directions along the imaginary frequency mode. rowansci.com By following the IRC, researchers can visualize the entire reaction pathway and gain a deeper understanding of the molecular motions involved in the transformation. uni-muenchen.derowansci.commissouri.eduscm.com The shape and curvature of the IRC path can also provide insights into the reaction dynamics. uni-muenchen.descm.com

Energetic Profiles and Activation Barrier Determinations

Computational methods allow for the determination of the energetic profile of a reaction, including the calculation of activation barriers. The activation barrier, or activation energy, is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. nih.gov

For aziridines, computational studies have quantified the activation barriers for various reactions. For instance, the N-inversion energies of N-substituted aziridines have been calculated using DFT methods, showing how different substituents on the nitrogen atom affect the energy barrier for inversion. researchgate.net In the context of ring-opening reactions, computational models have been used to determine the activation energies for both C-N and C-C bond cleavage, providing insight into the factors that control the reaction outcome. nih.govacs.org These energetic profiles are crucial for predicting the feasibility and kinetics of a given reaction. nih.gov

Regioselectivity and Stereoselectivity Predictions

Computational chemistry plays a vital role in predicting and rationalizing the regioselectivity and stereoselectivity of reactions involving aziridines. These predictions are essential for designing synthetic strategies that yield specific products.

Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the aziridine ring have a profound impact on its reactivity and the selectivity of its reactions. nih.govresearchgate.netacs.org Computational studies have been extensively used to investigate these substituent effects.

For example, DFT calculations have been employed to study the nucleophilic ring-opening of N-substituted aziridines. These studies have shown that the electronic properties of the substituent on the nitrogen atom can significantly influence the N-inversion energy and the reactivity of the aziridine towards nucleophiles. researchgate.net A phenyl group on the nitrogen, as in this compound, has been shown to lower the N-inversion barrier compared to alkyl groups. researchgate.net

In the case of ring-opening reactions, substituents on the carbon atoms of the aziridine ring dictate the regioselectivity of the nucleophilic attack. researchgate.netacs.org Computational modeling of the potential energy surfaces for different substitution patterns helps to explain how substituents influence the kinetics and thermodynamics of the reaction, allowing for the prediction of whether C-N or C-C bond cleavage will be favored. nih.govacs.org Furthermore, in reactions of aziridine-2-carboxaldehydes, computational analyses have been used to understand how the interplay of protecting groups on the nitrogen and the substitution pattern on the ring controls the stereochemical outcome of additions of organometallic reagents. nih.govmsu.edu

Conformational Analysis and Dynamic Properties

Nitrogen Inversion Barriers and Kinetics

A key dynamic process in this compound is nitrogen inversion, where the nitrogen atom and its substituents rapidly flip between two equivalent pyramidal geometries. The high angle strain in the three-membered aziridine ring significantly increases the energy barrier to this inversion compared to acyclic amines. wikipedia.org This increased barrier can allow for the isolation of distinct invertomers under certain conditions. wikipedia.org

Theoretical calculations are crucial for determining the energy barrier and kinetics of this process. Computational methods can model the ground state and the planar transition state of the nitrogen inversion. The energy difference between these two states represents the inversion barrier. Studies on similar aziridine compounds have shown that substituents on the nitrogen atom can influence this barrier; for instance, electronegative groups tend to increase the barrier height. researchgate.net

The rate of nitrogen inversion is directly related to the height of the energy barrier. A higher barrier corresponds to a slower inversion rate. The kinetics of this process can be studied computationally by calculating the rate constants at different temperatures using transition state theory.

Large Amplitude Motions in Aziridine Rings

The aziridine ring in this compound is subject to large amplitude motions, which are low-frequency vibrations that involve significant displacements of the atoms from their equilibrium positions. These motions include ring-puckering and torsional movements of the substituents.

These dynamic properties are important for understanding the molecule's conformational landscape and its interactions with other molecules. Computational methods can be used to map the potential energy surface associated with these large amplitude motions, identifying the minimum energy conformations and the energy barriers between them.

Solvent Effects and Catalysis in silico (e.g., Polarizable Continuum Model)

The properties and reactivity of this compound can be significantly influenced by the surrounding solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. researchgate.netresearchgate.netq-chem.comyoutube.com In the PCM framework, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. youtube.com The solute's electric field polarizes the solvent, which in turn creates a reaction field that affects the solute's electronic structure and energy. nih.gov

PCM calculations can predict how the stability of different conformers, the nitrogen inversion barrier, and the energies of electronic transitions are altered in various solvents. researchgate.netresearchgate.net For instance, polar solvents are expected to stabilize conformations with larger dipole moments. The model can also be used to study the influence of solvents on reaction mechanisms, such as the ring-opening of the aziridine. researchgate.net By calculating the energies of reactants, transition states, and products in different solvent environments, one can gain insight into how the solvent can catalyze or inhibit a particular reaction.

Electron Density Theory (e.g., Molecular Electron Density Theory, ELF, GEDT, QTAIM)

Molecular Electron Density Theory (MEDT): This theory posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.gov For a molecule like this compound, MEDT would analyze the changes in electron density along a reaction coordinate, for example, during a ring-opening reaction, to understand the electronic rearrangements that drive the chemical transformation. nih.gov

Electron Localization Function (ELF): The ELF is a tool used to visualize and analyze the electron localization in a molecule, providing a chemically intuitive picture of chemical bonds and lone pairs. wikipedia.orgtaylorandfrancis.comaps.org An ELF analysis of this compound would reveal distinct regions of high electron localization corresponding to the covalent bonds (C-C, C-N, C-H) and the lone pair of electrons on the nitrogen atom. wikipedia.org This provides a "faithful visualization of VSEPR theory in action" and helps in understanding the electronic structure. wikipedia.org

Global Electron Density Transfer (GEDT): In the context of a reaction, GEDT quantifies the net transfer of electron density between the interacting molecules at the transition state. mdpi.com For reactions involving this compound, such as a nucleophilic attack on the ring, the GEDT value can indicate the degree of polar character of the reaction. mdpi.com A significant GEDT suggests a polar mechanism where one reactant acts as a strong electron donor (nucleophile) and the other as an electron acceptor (electrophile). mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a model that defines atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.orgrsc.orgmuni.czwiley-vch.de By analyzing the critical points in the electron density, QTAIM can characterize the nature of the chemical bonds within this compound as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. muni.cz It also allows for the calculation of atomic properties, providing a rigorous way to partition the molecular properties into atomic contributions. wikipedia.orgamercrystalassn.org

Interactive Data Table: Computational Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11N | PubChem nih.gov |

| IUPAC Name | 1-methyl-2-phenylaziridine | PubChem nih.gov |

| Molecular Weight | 133.19 g/mol | PubChem nih.gov |

| CAS Number | 4164-25-4 | PubChem nih.gov |

Spectroscopic Techniques for Advanced Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Phenyl-N-methylaziridine, offering deep insights into its stereochemistry, regiochemistry, and dynamic conformational processes.

Elucidation of Aziridine (B145994) Stereochemistry and Regiochemistry

¹H and ¹³C NMR spectroscopy are pivotal in defining the connectivity and spatial arrangement of atoms in this compound. The chemical shifts (δ) and coupling constants (J) of the aziridine ring protons are particularly diagnostic. The protons on the three-membered ring typically appear in the upfield region of the ¹H NMR spectrum. For instance, in simple aziridines like 2-methylaziridine (B133172), the ring protons resonate at approximately 1.30 ppm and 1.75 ppm. chemicalbook.commsu.edu The methine proton (CH) adjacent to the phenyl group in this compound is expected to show a distinct chemical shift due to the anisotropic effect of the aromatic ring.

The regiochemistry of aziridines, for example, which carbon atom is attached to the phenyl group, is unequivocally determined by a combination of ¹H and ¹³C NMR data. The carbon attached to the phenyl group would exhibit a characteristic downfield shift in the ¹³C NMR spectrum. In aromatic compounds, aryl carbons typically resonate between 110 and 160 ppm. mdpi.com Correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously assign all proton and carbon signals, confirming the regio-isomer. For example, an HMBC experiment would show a correlation between the protons of the phenyl ring and the aziridine carbon to which it is attached.

The stereochemistry, particularly the relative orientation of the substituents on the aziridine ring, is determined by analyzing the coupling constants between the ring protons and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. The magnitude of the vicinal coupling constants (³J) between the aziridine protons can help distinguish between cis and trans isomers, a principle well-established in the analysis of substituted cyclopropanes and other three-membered rings.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Moieties

| Functional Group | Proton Type | Expected Chemical Shift (δ, ppm) |

| Phenyl Ring | Aromatic (Ar-H) | 7.20 - 7.50 |

| Aziridine Ring | Methine (Ph-CH) | 2.50 - 3.00 |

| Aziridine Ring | Methylene (B1212753) (-CH₂) | 1.50 - 2.20 |

| N-Methyl Group | Methyl (-NCH₃) | 2.30 - 2.80 |

Note: These are estimated values based on typical ranges for similar structural motifs. Actual values can vary based on solvent and other experimental conditions.

Dynamic NMR for Nitrogen Inversion Studies, including Nuclear Overhauser Effects

The nitrogen atom in the aziridine ring undergoes a dynamic process known as nitrogen inversion, where the nitrogen atom and its substituent (the methyl group) rapidly pass through the plane of the three-membered ring. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of this process. nih.gov At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the protons on either side of the ring.

As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the signals for the distinct axial and equatorial protons (or cis and trans protons relative to the N-methyl group) broaden and merge into a single peak. By further lowering the temperature, the inversion can be "frozen out" on the NMR timescale, leading to the appearance of separate, sharp signals for the non-equivalent protons of the two invertomers. The energy barrier (ΔG‡) for this inversion process can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature. For related N-alkyl amines, these barriers are often in the range of 7-8 kcal/mol. nih.gov Studies on N-phenyl aziridines have shown that the presence of the phenyl group influences the inversion barrier and can favor one invertomer over the other. nih.gov

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons, which is crucial for confirming stereochemistry and observing the consequences of nitrogen inversion. researchgate.net A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal spatial proximities between the N-methyl protons and the protons on the phenyl and aziridine rings. For instance, an NOE correlation between the N-methyl protons and the ortho-protons of the phenyl ring would indicate a specific preferred conformation. Theoretical simulations of NOESY spectra for 2-phenylaziridine (B142167) have demonstrated that anomalous cross-peaks can arise due to a phenomenon known as scalar cross-relaxation, which can be influenced by the rate of nitrogen inversion. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint of this compound, allowing for the identification of its characteristic functional groups and bonding arrangements. IR and Raman spectroscopy are complementary techniques; IR absorption is strong for polar bonds with large dipole moment changes during vibration, while Raman scattering is more sensitive to non-polar, symmetric bonds. core.ac.uk

The IR spectrum of this compound is expected to show characteristic absorption bands for the different parts of the molecule. chemistrytalk.orgvscht.cz

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Medium to strong bands from the methyl and aziridine methylene groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Several characteristic bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: A band in the 1200-1350 cm⁻¹ range is characteristic of aromatic amines. msu.edu

Ring Vibrations: The aziridine ring itself will have characteristic breathing and deformation modes, though these may be difficult to assign in a complex spectrum.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the phenyl ring and the C-C backbone. core.ac.uk The symmetric "ring breathing" mode of the monosubstituted benzene (B151609) ring typically gives a strong Raman signal around 1000 cm⁻¹. Analysis of similar molecules like 2-phenyl-2-imidazoline (B1199978) shows that theoretical calculations using Density Functional Theory (DFT) can aid in the precise assignment of complex vibrational spectra. scirp.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Activity |

| C-H Stretch (Aromatic) | Phenyl Ring | 3030 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2960 | IR, Raman |

| C=C Stretch (In-ring) | Phenyl Ring | 1450 - 1600 | IR, Raman |

| C-H Bend | -CH₃, -CH₂- | 1370 - 1470 | IR |

| C-N Stretch | Aromatic Amine | 1200 - 1350 | IR |

| Ring Breathing | Phenyl Ring | ~1000 | Raman (Strong) |

| C-H Out-of-Plane Bend | Phenyl Ring | 690 - 770 | IR (Strong) |

Note: These are predicted ranges based on group frequency correlations and data from analogous molecules.

Mass Spectrometry in Mechanistic Pathway Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, which has a molecular formula of C₉H₁₁N, the exact mass of the molecular ion (M⁺˙) would be approximately 133.19 g/mol . nih.gov

In electron ionization (EI-MS), the high-energy electrons will knock an electron off the molecule, typically from the nitrogen lone pair or the phenyl ring's π-system, to form the molecular ion. This ion is often unstable and undergoes fragmentation. The fragmentation pathways can provide valuable structural information. libretexts.orglibretexts.org For this compound, several key fragmentation patterns can be predicted:

Alpha-Cleavage: The bond between the aziridine ring and the phenyl group can break, but a more favorable fragmentation is the cleavage of a C-C bond within the ring or adjacent to the nitrogen. Cleavage of the bond between the nitrogen and a ring carbon is a common pathway for amines.

Formation of a Tropylium (B1234903) Ion: A very common fragmentation for compounds containing a benzyl (B1604629) group (a phenyl ring attached to a CH₂) is the rearrangement to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. youtube.com Although this compound has a phenyl group on a CH, a similar rearrangement is plausible.

Loss of Methyl Group: Cleavage of the N-CH₃ bond could lead to a fragment at M-15 (m/z 118).

Ring Opening and Fragmentation: The aziridine ring can open, followed by further fragmentation. For example, loss of ethene (C₂H₄) from the opened ring is a possible pathway.

Characterizing the fragmentation patterns of this compound and its reaction products is crucial for identifying intermediates and elucidating reaction mechanisms, for instance, in studies of its polymerization or ring-opening reactions. nih.govresearchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Plausible Origin |

| 133 | [C₉H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [C₈H₈N]⁺ | Loss of a methyl radical (•CH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 56 | [C₃H₆N]⁺ | Ring fragmentation product |

Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometer used.

UV-Vis and Fluorescence Spectroscopy for Electronic Structure Perturbations

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. This compound is expected to exhibit absorption bands in the UV region due to the presence of the phenyl group. nih.gov The primary electronic transitions will be π → π* transitions associated with the aromatic ring. scirp.org Monosubstituted benzenes typically show a strong absorption band (the E₂-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-270 nm. researchgate.net

Perturbations to the electronic structure of the molecule, for example, through protonation of the nitrogen atom or interaction with a solvent, can lead to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). A shift to longer wavelengths is termed a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift. Studying these shifts can provide information about ground-state and excited-state interactions. For example, protonation of the nitrogen would likely cause a hypsochromic shift as the lone pair is no longer available to interact with the phenyl π-system.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. While not all molecules that absorb UV light are fluorescent, many aromatic amines exhibit fluorescence. If this compound is fluorescent, its emission spectrum would typically be a mirror image of its lowest energy absorption band. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity and pH. nih.govresearchgate.net Changes in the fluorescence behavior upon binding to other molecules or surfaces can be used in sensing applications.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Range (nm) | Characteristics |

| π → π* (E₂-band) | Phenyl Ring | 200 - 220 | High Molar Absorptivity |

| π → π* (B-band) | Phenyl Ring | 250 - 270 | Lower Molar Absorptivity, may show vibrational fine structure |

| n → π | N lone pair/Phenyl | ~280 - 320 | Very weak, often obscured by π → π bands |

Note: These are generalized ranges. The exact positions and intensities of the absorption bands depend on the solvent and specific electronic interactions within the molecule.

Applications in Advanced Organic Synthesis

Phenyl-N-methylaziridine as a Chiral Building Block in Complex Molecule Synthesis

Chiral N-substituted aziridines, particularly those bearing a phenylethyl group, serve as versatile three-carbon chiral synthons in asymmetric synthesis. nih.gov The (R)- or (S)-1-phenylethyl group acts as a chiral auxiliary, directing the stereochemical outcome of subsequent transformations. nih.gov These aziridine-2-carboxylic acid derivatives are analogous to Garner's aldehyde and offer enhanced stability. nih.gov Their utility as chiral building blocks stems from the ability to undergo highly stereoselective reactions, transferring the inherent chirality to more complex molecular architectures.

The application of these chiral building blocks is exemplified in the synthesis of various biologically significant compounds. For instance, derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid have been instrumental in the synthesis of enantiomerically pure amines and amino alcohols through regioselective reductive ring-opening reactions. nih.gov The stereogenic center at C2 of the aziridine (B145994) ring is preserved during these transformations, allowing for the construction of molecules with defined stereochemistry. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using this compound Analogs as Chiral Building Blocks

| Starting Aziridine Derivative | Target Molecule | Key Transformation | Reference |

| Aldehyde (2S,1'R)-6 | (-)-Cathinone ((S)-27) | Addition of phenylmagnesium bromide, followed by stepwise hydrogenation and oxidation | nih.gov |

| Aziridine alcohol (2R,1'R,1''S)-28 | N-acetyl-3-phenylserinol ((1R,2R)-105) | Ring opening with acetic acid followed by catalytic hydrogenolysis | nih.gov |

| Aziridine ester | (R,R)-Formoterol (14) (Formal Synthesis) | Reductive ring opening and functionalization | nih.gov |

| Aziridine ester | (R)-Tamsulosin (15) (Formal Synthesis) | Reductive ring opening and functionalization | nih.gov |

Synthesis of Functionalized Amino Acids and Derivatives via Aziridine Ring Opening

The ring-opening of this compound and its derivatives provides a powerful method for the synthesis of functionalized amino acids and their precursors, such as vicinal amino alcohols and 2-amino-1,3-propanediols. nih.gov The regioselective attack of nucleophiles on the aziridine ring, typically at the less substituted carbon, allows for the introduction of various functional groups while maintaining stereochemical integrity. nih.govclockss.org

Catalytic hydrogenation is a common method for the reductive opening of the aziridine ring. nih.gov For instance, the hydrogenolysis of N-(1-phenylethyl)aziridine derivatives leads to the formation of amino alcohols, which are valuable precursors to amino acids. nih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the ring opening.

A notable application is the synthesis of L-homophenylalaninol from an aziridine alcohol derivative. This transformation involves the ring opening of the aziridine with phosgene (B1210022) to form a 4-(chloromethyl)oxazolidin-2-one intermediate, followed by a Wittig olefination to introduce the benzyl (B1604629) group. nih.gov Subsequent hydrogenation and hydrolysis yield the target amino alcohol. nih.gov

Table 2: Synthesis of Amino Acid Precursors from this compound Analogs

| Starting Aziridine | Reagents and Conditions | Product | Yield | Reference |

| Aziridine alcohol (2R,1'R,1''S)-28 | Acetic acid, then H₂, Pd(OH)₂ | (1R,2R)-N-acetyl-3-phenylserinol (105) | Not specified | nih.gov |

| Aziridine alcohol (2S,1'R)-7 | 1. Phosgene, 2. Wittig reagent, 3. H₂, Pd/C, 4. Base | L-homophenylalaninol ((S)-42) | Not specified | nih.gov |

Construction of Complex Nitrogen-Containing Heterocycles (e.g., β-Lactams, Oxazolines, Isoxazolidines)

This compound and its analogs are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. The strained three-membered ring can undergo ring-expansion or cycloaddition reactions to form larger, more complex heterocyclic systems.

β-Lactams: The synthesis of β-lactams, a core structural motif in many antibiotics, can be achieved from aziridine precursors. One approach involves the carbonylation of chiral aziridines catalyzed by transition metal complexes, such as rhodium carbonyls. This process occurs with retention of configuration at the stereogenic carbon center. clockss.org Another method involves the ring opening of methyleneaziridines to generate a metalloenamine, which can then react with a ketene (B1206846) in a [2+2] cycloaddition to yield a β-lactam. nih.gov

Oxazolines: Chiral 2-oxazolines, which are important ligands in asymmetric catalysis, can be synthesized through the stereospecific isomerization of 3-amido-2-phenyl azetidines in the presence of a Lewis acid like Cu(OTf)₂. mdpi.com While not a direct conversion from this compound, this demonstrates the utility of related small-ring heterocycles in accessing oxazolines. mdpi.com The synthesis of 2-oxazolines generally involves the cyclization of 2-amino alcohols with various functional groups. orgsyn.orgorganic-chemistry.orgnih.gov

Isoxazolidines: Isoxazolidine (B1194047) rings can be constructed via 1,3-dipolar cycloaddition reactions. For example, the reaction of C-phenyl-N-methylnitrone with substituted alkenes yields isoxazolidine heterocycles with complete regioselectivity and high stereoselectivity. rsc.org This reaction proceeds through a one-step synchronous mechanism. rsc.org Solid-phase synthesis methodologies have also been developed for creating libraries of isoxazoles and isoxazolines via 1,3-dipolar cycloaddition. nih.gov

Table 3: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Method | Starting Material (or related) | Key Reagents/Catalyst | Reference |

| β-Lactam | Carbonylation | Chiral Aziridine | [Rh(CO)₂Cl]₂ | clockss.org |

| β-Lactam | [2+2] Cycloaddition | Methyleneaziridine | BnMgCl, CuI, (benzyloxy)ketene | nih.gov |

| Oxazoline (B21484) | Isomerization | 3-Amido-2-phenyl azetidine | Cu(OTf)₂ | mdpi.com |

| Isoxazolidine | 1,3-Dipolar Cycloaddition | C-phenyl-N-methylnitrone and alkene | Heat or catalyst | rsc.org |

Stereoselective Routes to Amines and Diamines

The ring-opening of this compound and its derivatives provides a direct and stereoselective route to chiral amines and vicinal diamines, which are crucial components of many natural products and pharmaceuticals. nih.govresearchgate.netmdpi.com

The synthesis of enantiomerically pure amines from 2-substituted N-(1-phenylethyl)aziridines involves a regioselective reductive ring opening at the less substituted carbon atom, followed by deoxygenation of the C2 substituent. nih.gov This strategy was successfully applied in the synthesis of the biologically active enantiomer of mexiletine. nih.gov

Chiral vicinal diamines can be synthesized through the enantioselective aminolysis of N-tosylaziridines. researchgate.net Silver(I)/chiral diphosphine complexes have been shown to catalyze the kinetic resolution of 2-aryl-N-tosylaziridines and the asymmetric desymmetrization of meso-N-tosylaziridines with various aniline (B41778) and aliphatic amine nucleophiles. researchgate.net Another approach involves a one-pot sequence of copper-catalyzed aminochlorination and aziridination of cinnamate (B1238496) esters, followed by an intermolecular SN2 nucleophilic ring opening of the in situ formed aziridine by an amine to afford α,β-differentiated diamino esters with excellent stereoselectivity. nih.gov

Table 4: Stereoselective Synthesis of Amines and Diamines

| Product Type | Synthetic Method | Starting Material (or related) | Key Reagents/Catalyst | Stereoselectivity | Reference |

| Chiral Amine | Reductive Ring Opening/Deoxygenation | Alcohol (2R,1'R)-7 | Not specified | High | nih.gov |

| Chiral Vicinal Diamine | Enantioselective Aminolysis | 2-Aryl-N-tosylaziridine | Silver(I)/chiral diphosphine complex | High | researchgate.net |

| α,β-Differentiated Diamino Ester | One-pot Aminochlorination/Aziridination/Ring Opening | Cinnamate ester | TsNCl₂, Cu(OTf)₂, Benzylamine | anti:syn >99:1 | nih.gov |

Synthetic Strategies for Pharmacologically Relevant Scaffolds

The versatility of this compound and its analogs as chiral building blocks makes them highly valuable in the synthesis of pharmacologically relevant scaffolds. Their ability to introduce nitrogen-containing stereocenters in a controlled manner is a key advantage in medicinal chemistry.

A significant application is in the synthesis of β-phenethylamines, a structural motif present in numerous biologically active molecules. utrgv.edu For instance, N-pyridinium aziridines can act as dual electrophiles, where a nickel-catalyzed ring opening with an organozinc nucleophile, followed by reductive N-N bond cleavage, provides a modular route to a variety of β-phenethylamines. utrgv.edu

The synthesis of (-)-cathinone, a central nervous system stimulant, has been achieved starting from an N-(1-phenylethyl)aziridine-2-carbaldehyde. The key steps involve the diastereoselective addition of a phenyl Grignard reagent to the aldehyde, followed by a stepwise hydrogenation to open the aziridine ring and remove the chiral auxiliary, and finally oxidation to the ketone. nih.gov

Furthermore, formal syntheses of the β₂-adrenergic receptor agonist (R,R)-formoterol and the α₁-adrenergic receptor antagonist (R)-tamsulosin have been developed using N-(1-phenylethyl)aziridine-2-carboxylate esters as the starting chiral synthons. nih.gov These strategies rely on the regioselective reductive opening of the aziridine ring and subsequent functional group manipulations to construct the target molecules. nih.gov

Q & A

Q. Table 1: Synthesis Optimization

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Analytical Technique |

|---|---|---|---|---|---|

| Ring-closure | BF₃·OEt₂ | 0 | 72 | 95 | NMR, HPLC |

| Nucleophilic substitution | AlCl₃ | 25 | 58 | 87 | GC-MS |

Basic Research: What experimental strategies ensure the stability of this compound during storage and handling?

Methodological Answer:

Stability depends on environmental factors:

- Moisture Sensitivity : Store under inert atmosphere (argon) with molecular sieves.

- Thermal Stability : Conduct accelerated aging studies via thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >80°C).

- Light Exposure : Use amber vials to prevent photolytic ring-opening.

Q. Table 2: Stability Under Conditions

| Condition | Degradation (%) | Time (days) | Analytical Method |

|---|---|---|---|

| Ambient air | 40 | 7 | HPLC |

| Argon, 4°C | 5 | 30 | NMR |

Advanced Research: How can mechanistic studies elucidate the ring-opening reactivity of this compound?

Methodological Answer:

Combine computational and experimental approaches:

- Computational Modeling : Use density functional theory (DFT) to map transition states and predict regioselectivity in nucleophilic attacks .

- Kinetic Studies : Monitor reaction rates under varying pH (e.g., acid-catalyzed vs. base-mediated pathways).

- Isotope Labeling : Track <sup>15</sup>N-labeled aziridine to confirm cleavage sites via mass spectrometry.

Q. Table 3: Mechanistic Insights

| Nucleophile | Predicted Site (DFT) | Observed Site (Exp.) | Rate Constant (s⁻¹) |

|---|---|---|---|

| H₂O | N-methyl | N-methyl | 2.1 × 10⁻³ |

| NH₃ | Phenyl-adjacent | Phenyl-adjacent | 4.7 × 10⁻⁴ |

Advanced Research: What methodologies are effective in assessing the cellular toxicity of this compound?

Methodological Answer:

- In Vitro Models : Use human hepatocyte (HepG2) or fibroblast cell lines for cytotoxicity assays (MTT/WST-1).

- Comparative Analysis : Benchmark against structurally similar aziridines (e.g., N-ethyl derivatives) to isolate toxicity mechanisms.

- Metabolite Profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS.

Q. Table 4: Toxicity Profiles

| Compound | IC₅₀ (μM) | Cell Line | Metabolite Detected |

|---|---|---|---|

| This compound | 12.3 | HepG2 | Epoxide derivative |

| N-Ethyl analog | 8.7 | Fibroblast | None |

Data Contradiction Analysis: How should researchers resolve conflicting literature reports on reaction conditions for this compound synthesis?

Methodological Answer:

- Control Experiments : Reproduce disputed protocols while standardizing variables (e.g., reagent purity, stirring rate).

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers (e.g., Grubbs’ test for anomalies).

- Spectroscopic Validation : Use 2D NMR (HSQC, COSY) to confirm structural consistency across studies .

Advanced Research: What computational tools are best suited to predict the stereoelectronic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent effects on ring strain using packages like GROMACS.

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to predict reactivity toward electrophiles.

- Solvent Modeling : Compare polarizable continuum models (PCM) vs. explicit solvent simulations.

Q. Guidelines for FAQ Development

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.